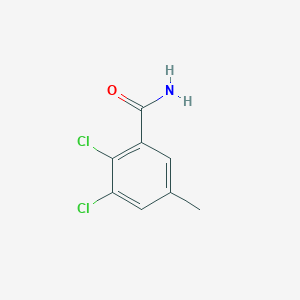

2,3-Dichloro-5-methylbenzamide

Description

Historical Context and Evolution of Benzamide (B126) Research

The scientific journey of benzamide, the parent compound, began in the 19th century. A landmark moment occurred in 1832, when Friedrich Wöhler and Justus von Liebig first described polymorphism—the existence of a substance in multiple distinct crystal forms—in benzamide crystals. This early discovery laid the groundwork for future studies in solid-state chemistry and materials science.

Over the decades, research evolved from fundamental observations to complex applications. Aromatic amide compounds, including benzamides, are recognized for being stable and relatively easy to synthesize from commercially available materials. mdpi.com This has made them useful building blocks in organic synthesis. mdpi.com The amide group is also a valuable intermediate for creating a wide array of biologically active molecules. mdpi.com Consequently, the benzamide scaffold has become central to the development of pharmaceuticals and agrochemicals. patsnap.comnih.gov In medicinal chemistry, for example, substituted benzamides have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com

Significance of Dichlorinated Benzamide Scaffolds in Research

The introduction of chlorine atoms onto the benzamide scaffold profoundly influences the molecule's physicochemical properties, such as its lipophilicity and electronic character. These changes can, in turn, dramatically affect biological activity, making dichlorinated benzamides a significant area of research.

Dichlorinated benzamide derivatives are frequently used as key intermediates in the synthesis of more complex molecules. patsnap.com For instance, 2-amino-3,5-dichloro-N-methylbenzamide is a crucial intermediate for manufacturing certain modern insecticides. patsnap.com The specific positioning of the two chlorine atoms is vital and can lead to compounds with distinct biological profiles. Studies have shown that introducing chlorine atoms can significantly enhance antimicrobial activity. mdpi.com For example, 3,4-dichlorocinnamanilides displayed a broader spectrum of action and higher antibacterial efficacy than their 4-chloro counterparts. mdpi.com

Furthermore, dichlorinated scaffolds are synthesized for direct evaluation of their bioactivity, such as for use as potential antimicrobial and disinfectant agents. ipinnovative.com The versatility of these scaffolds also makes them valuable in drug discovery for creating libraries of compounds for screening against various therapeutic targets, including those for neuropsychiatric disorders. google.com.pg

Specific Research Focus on 2,3-Dichloro-5-methylbenzamide

While the broader class of dichlorinated benzamides is well-explored, publicly available scientific literature focusing specifically on this compound is limited. The compound is commercially available from chemical suppliers, indicating its use in research and development, likely as a synthetic building block or as part of screening libraries.

Research into closely related dichlorinated benzamide derivatives provides insight into the potential areas of interest for this specific isomer. For example, complex molecules incorporating a 2,3-dichloro-benzamide moiety have been synthesized and evaluated for fungicidal activity. Given the established importance of substitution patterns on bioactivity, it is plausible that this compound is investigated within medicinal and agricultural chemistry to understand how this particular arrangement of chloro and methyl groups influences its properties and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2333293-80-6 |

| Structure | A benzene (B151609) ring substituted with chlorine atoms at positions 2 and 3, a methyl group at position 5, and a primary amide group (-CONH₂) at position 1. |

| Note: Properties are based on computational predictions and standard chemical information. |

Overview of Research Directions and Methodological Approaches

The study of substituted benzamides like this compound involves a range of established research directions and methodologies aimed at synthesis, characterization, and evaluation of potential applications.

Research Directions:

Drug Discovery and Agrochemical Development: A primary goal is the discovery of new bioactive compounds. mdpi.comnih.gov This involves synthesizing novel benzamide derivatives and screening them for activities such as insecticidal, fungicidal, antimicrobial, or specific enzyme inhibitory effects. nih.govipinnovative.commdpi.com

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of the benzamide scaffold—for instance, by changing the position or type of substituents—to understand how these changes affect biological activity. mdpi.comnih.gov This is crucial for optimizing lead compounds to enhance potency and selectivity.

Methodological Approaches:

Chemical Synthesis: The synthesis of substituted benzamides is well-established. Common methods include the reaction of a substituted benzoyl chloride with an appropriate amine or ammonia. mdpi.comipinnovative.comacs.org The synthesis of dichlorinated precursors can be achieved by direct chlorination of a benzene derivative using elemental chlorine or other chlorinating agents. google.com Patents often describe optimized, scalable synthetic routes for industrially relevant intermediates. patsnap.com

Structural Characterization: Once synthesized, new compounds are rigorously characterized to confirm their structure and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. ipinnovative.commdpi.com

Computational Modeling: To guide synthesis and understand biological results, computational methods are widely used. Molecular docking studies predict how a molecule might bind to a biological target, such as an enzyme. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are statistical methods used to correlate a compound's chemical structure with its biological activity, revealing which structural features are most important. academicdirect.orgleidenuniv.nl

Biological Assays: A variety of in vitro and in vivo assays are used to determine the biological activity of the compounds. These can range from measuring the inhibition of a specific enzyme to testing for antimicrobial or insecticidal efficacy. nih.govipinnovative.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLNXECADKVSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Derivative Synthesis for Benzamide Analogues

Systematic Modification of the Benzamide (B126) Core

Systematic modifications of the benzamide scaffold are a cornerstone of medicinal chemistry and agrochemical research. By methodically altering substituents, chemists can probe the interactions between the molecule and its biological target, leading to a deeper understanding of the features essential for activity.

The position of halogen atoms on the benzamide ring is a critical determinant of biological efficacy. The introduction of chlorine atoms generally increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. researchgate.net However, the specific placement of these chlorine atoms leads to significant variations in activity.

Table 1: Effect of Chlorine Positional Isomerism on Hypothetical Biological Activity

| Compound | Substitution Pattern | Hypothetical Relative Activity (%) | Key Observation |

|---|---|---|---|

| 2,3-Dichlorobenzamide (B1301048) Analogue | ortho, meta | 75 | Baseline activity. |

| 2,4-Dichlorobenzamide Analogue | ortho, para | 90 | Enhanced activity, potentially due to favorable interaction at the para position. researchgate.net |

| 3,5-Dichlorobenzamide Analogue | meta, meta | 95 | Often shows high activity in herbicide studies. nih.gov |

| 2,6-Dichlorobenzamide (B151250) Analogue | ortho, ortho | 60 | Steric hindrance from two ortho substituents may impede binding. ipinnovative.com |

Studies have explored a range of N-substitutions, from small alkyl groups to more complex cyclic and aromatic systems. For example, replacing the methyl group with larger, branched alkyl chains like sec-butyl or 1-methylbutyl has been investigated in herbicidal compounds. nih.gov In other contexts, introducing aryl groups or N-alkylamides can modulate activity, though sometimes leading to a decrease if the geometry is not optimal. mdpi.com The amide NH group itself is a key feature, and its replacement with bioisosteres like esters can reveal its importance in hydrogen bonding with target residues. mdpi.com

Table 2: Influence of N-Substituent Alteration on Hypothetical Biological Activity

| Compound Structure | N-Substituent | Hypothetical Relative Activity (%) | Rationale for Activity Change |

|---|---|---|---|

| Dichlorobenzamide-NH-CH₃ | Methyl | 100 | Reference compound. |

| Dichlorobenzamide-NH-CH₂CH₃ | Ethyl | 90 | Slight increase in size may alter fit in binding pocket. |

| Dichlorobenzamide-NH-(sec-Butyl) | sec-Butyl | 110 | Branched alkyl groups can enhance hydrophobic interactions and activity. nih.gov |

| Dichlorobenzamide-NH-Phenyl | Phenyl | 70 | Bulky aryl group may introduce steric clashes or unfavorable conformations. researchgate.net |

| Dichlorobenzamide-O-CH₂CH₃ | Ester Bioisostere | 30 | Loss of the amide N-H hydrogen bond donor capability often reduces activity. mdpi.com |

While halogens are a common feature of active benzamides, replacing them with other functional groups, known as bioisosteric replacement, is a key strategy to fine-tune molecular properties. cambridgemedchemconsulting.comscripps.edu These substitutions can alter the electronic nature of the aromatic ring, from electron-withdrawing to electron-donating, which in turn affects target interaction and metabolic stability. wikipedia.orglibretexts.org

For example, replacing a chlorine atom with a trifluoromethyl (CF₃) group maintains a strong electron-withdrawing character but with different steric and lipophilic properties. mdpi.com Conversely, introducing an electron-donating group like methoxy (B1213986) (OCH₃) can completely change the electronic profile and may enhance interactions with different regions of a binding site. rsc.org Comparing these analogues helps to build a comprehensive SAR model, clarifying whether electronic, steric, or lipophilic factors are most crucial for activity.

Table 3: Effect of Bioisosteric Replacement of Chlorine on Hypothetical Biological Activity

| Ring Substituent | Electronic Effect | Hypothetical Relative Activity (%) | Primary Influence |

|---|---|---|---|

| -Cl (Chlorine) | Electron-withdrawing | 100 | Reference; provides lipophilicity and favorable electronic properties. researchgate.net |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | 105 | Maintains electron-withdrawing nature, may enhance binding. mdpi.com |

| -OCH₃ (Methoxy) | Electron-donating | 65 | Alters electronic demands of the binding site, may decrease activity if withdrawing groups are required. rsc.org |

| -CN (Cyano) | Electron-withdrawing | 95 | Acts as a halogen bioisostere, maintaining electron-withdrawing effect. scripps.edu |

| -NO₂ (Nitro) | Strongly electron-withdrawing | 85 | Potent electron-withdrawing group, but size and polarity can impact binding differently than halogens. nih.gov |

Synthesis of Novel Dichlorobenzamide Derivatives

Building on SAR insights, chemists synthesize novel derivatives to enhance desired properties. This often involves incorporating more complex chemical moieties, such as heterocyclic rings or elaborate side chains, to explore new binding interactions or improve pharmacokinetic profiles.

The incorporation of heterocyclic rings is a widely used strategy in drug discovery to create novel chemical entities. derpharmachemica.com Rings like pyrimidine (B1678525) and thiadiazole can act as bioisosteres for the phenyl ring or be appended to the core structure to introduce new hydrogen bonding sites, alter polarity, and rigidly orient functional groups. mdpi.comnih.govnih.gov

The synthesis of such derivatives often involves multi-step sequences. For example, a dichlorobenzoyl chloride can be reacted with an amino-functionalized heterocycle to form a new amide bond. mdpi.com Alternatively, a core benzamide structure might be used as a building block for the subsequent construction of a heterocyclic ring. chemmethod.com Studies have shown that combining a 1,3,4-thiadiazole (B1197879) skeleton with a pyrimidine moiety can lead to compounds with significant biological activity. nih.govsioc-journal.cn The synthesis can involve reacting a thiosemicarbazide (B42300) derivative with reagents like acetic anhydride (B1165640) to form the thiadiazole ring. chemmethod.com

Attaching complex side chains to the benzamide core is another powerful method for optimizing molecular properties. These side chains, which can contain functionalities like ethers, esters, or additional alkyl/aryl groups, can be used to probe deeper into a binding pocket, improve solubility, or fine-tune lipophilicity. psu.eduresearchgate.net

The synthesis of these elaborated molecules typically involves standard organic chemistry reactions. For example, a hydroxyl group on an initial benzamide derivative can be alkylated to introduce an ether linkage, or an acid functionality can be esterified. researchgate.net Amide coupling reactions are also frequently employed, linking the benzamide core to complex amines or carboxylic acids to build out the side chain. psu.edu These modifications can lead to compounds with highly specialized properties, such as the N,N-dialkyl-3,5-dichlorobenzamides developed for their phytotoxic activity, where the nature of the branched alkyl chains was crucial for efficacy. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-Dichloro-5-methylbenzamide |

| 2,4-Dichlorobenzamide |

| 2,6-Dichlorobenzamide |

| 3,5-Dichlorobenzamide |

| N-(2-aminoethyl)-2,6-dichlorobenzamide |

| 2,6-dichloro-N-(propan-2-yl) benzamide |

| 3,5-dichloro-N-(2-chlorophenyl)benzamide |

| 3,5-dichloro-N-(4-chlorophenyl)benzamide |

| N-[3-(4-Methoxyphenyl)-5-(1H-pyrazol-3-yl)-3H- nih.govpsu.edumdpi.comthiadiazol-2-ylidene]-benzamide |

| N-(BMZ)-2,4-DCB |

| N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide |

Derivatization for Specific Research Applications (e.g., probes)

The core benzamide structure is a versatile scaffold that can be derivatized to create chemical probes for studying biological systems. For instance, benzamide derivatives have been synthesized to serve as dual neurokinin (tachykinin) receptor antagonists, which are valuable tools for research. nih.gov The synthesis of these probes often involves modifying the benzamide moiety to understand its effect on receptor antagonist activities. nih.gov

Another application of derivatization is in the development of inhibitors for enzymes like the SARS-CoV papain-like protease (PLpro). d-nb.info Non-covalent, non-peptidic inhibitors have been designed based on the benzamide scaffold. d-nb.info Furthermore, the synthesis of 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures has been explored to create potential protein kinase inhibitors. nih.gov

The process of creating these derivatives can involve multi-step synthesis. For example, a series of analogues of a known dual NK1/NK2 receptor antagonist, DNK333, were synthesized by modifying the 3,5-bis(trifluoromethyl)benzamide (B1297820) part of the molecule. nih.gov This highlights how targeted chemical changes to the benzamide structure can produce a range of compounds for specific research purposes.

Elucidation of Structure-Activity Relationships

Understanding the relationship between the chemical structure of benzamide analogues and their biological activity is fundamental for drug design and development. Key aspects that influence this relationship include the pattern of halogenation, the nature of substituents on the amide nitrogen, and the presence of other functional groups.

The position and type of halogen atoms on the benzamide ring significantly impact the compound's biological efficacy. Halogenation can alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. mdpi.com For example, in a study of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), various substitution patterns were investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Research on N-bromo benzamides has shown that the position of the bromine atom is critical; a para-substitution often leads to enhanced receptor binding due to favorable steric and electronic effects, whereas an ortho-substitution may restrict the molecule's rotational freedom. In the context of this compound, the specific arrangement of two chlorine atoms at positions 2 and 3, and a methyl group at position 5, would create a unique electronic and steric profile that dictates its biological interactions. The fungicidal activity of certain benzamide derivatives has been shown to be influenced by the dichlorination pattern, with 2,3-dichloro substitution being a feature of active compounds. sioc-journal.cn

The table below illustrates the impact of different substitution patterns on the inhibitory activity of salicylanilides against AChE and BuChE.

Table 1: Inhibitory Activity of Halogenated Salicylanilides

| Compound | Substitution Pattern | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 1 | 5-Chloro-N-(3-fluorophenyl)-2-hydroxybenzamide | 45.3 | 112.7 |

| 2 | 5-Chloro-N-(4-fluorophenyl)-2-hydroxybenzamide | 50.1 | 135.2 |

| 3 | 4-Chloro-N-(3-chlorophenyl)-2-hydroxybenzamide | 38.9 | 98.5 |

| 4 | 5-Bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | 33.1 | 53.5 |

Data adapted from a study on halogenated 2-hydroxy-N-phenylbenzamides. mdpi.com

Substituents on the amide nitrogen (N-substituents) play a crucial role in determining the biological activity of benzamides by influencing their steric and electronic properties. rsc.org The size and nature of these substituents can affect how the molecule binds to its target. For instance, bulky N-substituents like naphthyl or thiophenyl groups can enhance selectivity for a particular target, though they might also decrease solubility. Conversely, smaller groups such as a methyl group can offer a balance between bioavailability and stability.

The electronic effects of N-substituents are also significant. In a study of 4-substituted N-chlorobenzamides, the electronic nature of the substituent on the nitrogen was found to influence the chemical shift in ¹⁷O NMR studies, reflecting changes in the electronic environment of the carbonyl group. rsc.org The introduction of an N-alkyl group can also prevent the formation of intramolecular hydrogen bonds, which in turn affects the molecule's conformation. researchgate.net

The table below shows how different N-substituents can affect the properties and activity of benzamide derivatives.

Table 2: Effects of N-Substituents on Benzamide Properties

| N-Substituent | Key Observation | Potential Impact |

|---|---|---|

| Bulky groups (e.g., naphthyl) | Can improve target selectivity. | May reduce solubility. |

| Small groups (e.g., methyl) | Balances bioavailability and stability. | Potentially broadens the spectrum of activity. |

| N-chloro | Alters the electronic properties of the amide. | Influences reactivity and binding affinity. |

| N-alkyl | Prevents intramolecular hydrogen bonding. | Affects molecular conformation. |

This table is a summary of general findings on the effects of N-substituents on benzamides. researchgate.net

For example, in a series of benzamide analogues designed as dual NK1/NK2 receptor probes, the steric, electronic, and lipophilic characteristics of substituents in the benzamide region were found to be crucial for both NK1 and NK2 receptor antagonist activities. nih.gov The introduction of a 3,5-dinitro substitution pattern in one analogue resulted in potent and balanced dual antagonist activity. nih.gov

Biological Activity and Molecular Interactions of Benzamide Compounds

In Vitro Investigations of Molecular Targets

In vitro studies are fundamental to elucidating the mechanisms of action of a compound by examining its direct interactions with isolated molecular targets such as enzymes and receptors.

| Enzyme | Inhibition Data (e.g., IC50) | Assay Conditions | Reference |

|---|---|---|---|

| Alkaline Phosphatase | Data not available | Data not available | N/A |

| Alpha-glucosidase | Data not available | Data not available | N/A |

Note: No specific enzyme inhibition data for this compound was found in the searched sources.

The interaction of small molecules with cellular receptors can lead to a variety of physiological responses. Studies on related compounds, such as certain dichlorobenzamide derivatives, have explored their potential to bind to and modulate receptors, including opioid receptors and voltage-gated ion channels. evitachem.commdpi.com However, specific receptor binding affinities and modulation effects for this compound have not been detailed in the available scientific literature.

| Receptor Target | Binding Affinity (e.g., Ki, Kd) | Functional Activity (e.g., Agonist, Antagonist) | Reference |

|---|---|---|---|

| Opioid Receptors | Data not available | Data not available | N/A |

| Voltage-gated Ion Channels | Data not available | Data not available | N/A |

Note: No specific receptor binding and modulation data for this compound was found in the searched sources.

Understanding the non-covalent interactions between a ligand and its protein target is key to rational drug design. frontiersin.org Techniques such as X-ray crystallography and computational modeling can provide insights into these interactions. frontiersin.orgmdpi.com For this compound, specific studies detailing its binding modes with particular proteins are not available in the reviewed literature. General principles suggest that the dichloro-substituted phenyl ring and the amide group would be key features in forming interactions within a protein's binding pocket. vulcanchem.com

Cell-Based Biological Activity Assessments

Cell-based assays provide a more complex biological system to evaluate a compound's activity, offering insights into its effects on whole cells.

The antimicrobial potential of various benzamide (B126) derivatives has been a subject of research. nih.govfrontiersin.org However, specific data on the antimicrobial spectrum of this compound against different strains of bacteria, fungi, or viruses is not documented in the available scientific reports. While fungicidal activities have been noted for some complex derivatives containing a 2,3-dichlorobenzamide (B1301048) moiety, these are distinct molecules.

| Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |

|---|---|---|

| Escherichia coli | Data not available | N/A |

| Staphylococcus aureus | Data not available | N/A |

| Candida albicans | Data not available | N/A |

Note: No specific antimicrobial activity data for this compound was found in the searched sources.

The evaluation of anti-proliferative effects is a cornerstone of cancer research. While various benzamide derivatives have demonstrated anti-proliferative activity against different cancer cell lines, there is a lack of specific published data on the effects of this compound. For instance, a different compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, showed significant anti-tumor activities against prostate cancer cell lines, but this is structurally distinct from the subject of this article. nih.gov

| Cancer Cell Line | IC50 Value | Reference |

|---|---|---|

| MCF-7 (Breast) | Data not available | N/A |

| HeLa (Cervical) | Data not available | N/A |

| A549 (Lung) | Data not available | N/A |

Note: No specific anti-proliferative data for this compound was found in the searched sources.

Mechanistic Insights into Biological Action

Extensive research into the specific biological activities of the chemical compound This compound has yielded limited publicly available data regarding its precise mechanistic pathways and molecular interactions. Scientific literature, based on available search results, does not currently contain detailed studies identifying the specific biological pathways modulated by this compound or in-depth analyses of its binding affinity and selectivity.

However, research on structurally related benzamide compounds offers some context for potential areas of biological activity. Benzamides as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. sioc-journal.cn Their biological actions are often attributed to the amide group's ability to form hydrogen bonds with enzymes and other biological targets. bcpcpesticidecompendium.org

Analysis of Binding Affinity and Selectivity

No specific data regarding the binding affinity or selectivity of This compound for any biological target has been published in the available scientific literature.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational techniques in computational drug discovery, used to predict how a ligand (a small molecule like a benzamide (B126) derivative) fits into the binding site of a receptor, typically a protein.

Prediction of Ligand-Receptor Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method evaluates various possible binding poses and scores them based on factors like binding energy, which estimates the affinity of the ligand for the receptor.

For substituted benzamides, docking studies have identified key interactions that stabilize the ligand-receptor complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, in studies of benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, the benzamide's amide group is often predicted to be a crucial hydrogen bond donor and acceptor. nih.govmdpi.com The docking of these inhibitors into the active site of the FtsZ protein revealed crucial hydrogen bond interactions with amino acid residues such as Val207, Asn263, and Leu209. nih.gov The aromatic ring of the benzamide typically engages in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov The specific substitution pattern on the phenyl ring, such as the dichloro and methyl groups in 2,3-dichloro-5-methylbenzamide, would significantly influence these interactions by altering the molecule's electronic distribution and steric profile.

A molecular modeling protocol involving docking and molecular dynamics simulations was developed to study the interactions of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) with opioid receptors. nih.gov This approach helps in assessing the nature of ligand-receptor interactions at a molecular level. nih.gov

| Interaction Type | Potential Interacting Groups on Ligand | Typical Interacting Amino Acid Residues | Reference |

| Hydrogen Bond | Amide (-CONH₂) | Asn, Gln, Ser, Thr, Val, Leu | nih.gov |

| Hydrophobic | Dichlorophenyl ring, Methyl group | Val, Leu, Ile, Ala, Phe | nih.govmdpi.com |

| π-Stacking | Phenyl ring | Phe, Tyr, Trp, His | |

| Halogen Bond | Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyls) |

This table illustrates the types of interactions computationally predicted for substituted benzamide analogs.

Analysis of Binding Modes and Conformational Flexibility

The binding mode describes the exact orientation and conformation of the ligand within the receptor's binding site. A molecule's conformational flexibility—its ability to rotate around single bonds to adopt different shapes—is critical for achieving an optimal fit.

Computational studies on substituted benzamides have shown that the torsional angle between the phenyl ring and the amide group is a key conformational parameter. nih.gov For 2,6-difluorobenzamide, for example, conformational analysis revealed that the lowest energy conformations are non-planar, with a torsion angle of approximately -27°. mdpi.com This non-planar preference can be crucial for fitting into a specific three-dimensional binding pocket. The presence of substituents at the 2- and 3-positions on the phenyl ring of this compound likely restricts rotation, favoring specific conformations that could enhance binding affinity for a target receptor. Analysis of lanthanide-induced shifts and ab initio calculations on 2-chlorobenzamide (B146235) have shown that both its cis and trans conformers are non-planar. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is used to assess the stability of predicted ligand-receptor complexes and explore the conformational landscape of molecules in solution. mdpi.com

Exploration of Conformational Dynamics in Solution

MD simulations can model how a molecule like this compound behaves in a solvent, such as water, exploring the different shapes (conformers) it can adopt. These simulations track the movements of every atom over a period, typically from nanoseconds to microseconds, providing insight into the molecule's flexibility and the relative energies of its different conformations. The simulations account for interactions between the solute and solvent molecules, offering a realistic picture of the molecule's dynamic behavior. This is crucial because the conformation of a molecule in solution can differ significantly from its solid-state structure or its conformation when bound to a receptor.

Simulation of Protein-Ligand Complex Stability

Following molecular docking, MD simulations are frequently performed to validate the predicted binding pose and assess its stability. nih.gov A stable complex will show minimal deviation from the initial docked pose over the course of the simulation. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are calculated to quantify this stability. researchgate.net

In a study on benzamide analogs as FtsZ inhibitors, a 15-nanosecond MD simulation was conducted to confirm the stability of the ligand-protein complex. nih.gov Similarly, MD simulations were integral to understanding the binding of the dichlorobenzamide-containing compound U-47700 to opioid receptors. nih.gov Such simulations can reveal subtle but critical adjustments in the binding pocket and the ligand's position, providing a more accurate model of the interaction than static docking alone. mdpi.com

| MD Simulation Parameter | Description | Typical Value/Use | Reference |

| Simulation Time | The total duration of the simulation. | 15-200 ns | nih.govresearchgate.net |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, OPLS | mdpi.com |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time, indicating stability. | Low, stable RMS values (< 3 Å) suggest a stable complex. | researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues, indicating flexibility. | Identifies flexible regions of the protein or ligand. | |

| Binding Free Energy Calculation | Methods like MM/GBSA or MM/PBSA estimate the binding affinity from simulation snapshots. | Provides a more accurate estimation of binding affinity than docking scores. | nih.gov |

This table describes common parameters and outputs from MD simulation studies of protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of compounds including analogs of this compound, a QSAR study would involve calculating a set of numerical values, or "descriptors," that characterize the structural, physicochemical, or electronic properties of each molecule. These descriptors are then correlated with their experimentally measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR). igi-global.comjppres.com

A QSAR study on N-(2-Aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors used the Genetic Function Approximation (GFA) method to build its model. sphinxsai.com The resulting models rely on descriptors related to steric, electrostatic, and hydrogen-bonding characteristics. sphinxsai.com Another study on benzamide analogues targeting the FtsZ protein developed a 3D-QSAR model that correlated the molecules' structural features with their minimum inhibitory concentration (MIC). nih.gov The statistical significance of a QSAR model is evaluated using parameters like the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²). nih.govjppres.com A robust model will have high values for these parameters, indicating good predictive power.

| QSAR Model Example (Hypothetical for Benzamides) |

| Equation: pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(ASA_H) |

| Descriptor |

| pIC₅₀ |

| LogP |

| Dipole |

| ASA_H |

| Statistical Metric |

| r² (Correlation Coefficient) |

| q² (Cross-Validation Coeff.) |

This table presents a representative structure of a QSAR model, defining its components and the metrics used for its validation.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. These models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. For the benzamide class, various studies have successfully developed predictive models for a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net

The general approach involves synthesizing a library of related benzamide derivatives and evaluating them for a specific biological effect. nih.gov Computational software is then used to calculate numerous molecular descriptors for each derivative. Statistical methods are employed to build a model that links these descriptors to the observed activity. For instance, research on benzamide substituted Mannich bases has used physicochemical parameters to predict antibacterial activity, comparing the synthesized compounds to standard drugs to assess their potential. nih.gov Similarly, QSAR models have been developed for benzamide derivatives to predict their efficacy as anticancer agents, identifying key structural features that contribute to cytotoxicity in cancer cell lines. researchgate.net These models are crucial for designing new, more potent benzamide-based therapeutic agents. mdpi.com

Identification of Key Molecular Descriptors

The success of any predictive model hinges on the identification of relevant molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For benzamide derivatives, several key descriptors have been consistently identified as being critical for their biological activity.

Key molecular descriptors and their relevance in the context of benzamides include:

Topological Polar Surface Area (TPSA): This descriptor calculates the total surface area of all polar atoms in a molecule. It is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, LogP influences how a compound distributes between the fatty (lipid) and aqueous environments in the body, affecting absorption and membrane permeability.

Molecular Weight (MW): The mass of the molecule, which is a fundamental property influencing a wide range of pharmacokinetic parameters.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule is crucial for its interaction with biological targets like proteins and enzymes. vulcanchem.com

Rotatable Bond Count: This descriptor relates to the conformational flexibility of a molecule, which can impact its ability to bind effectively to a receptor site.

| Rotatable Bonds | Relates to molecular flexibility and binding affinity. | A moderate number of rotatable bonds is often optimal for target binding. |

These descriptors form the basis of "drug-likeness" rules, such as Lipinski's Rule of Five, which provide a guideline for assessing the potential of a compound to be an orally active drug. mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction via In Silico Methods

In silico ADME prediction is a critical step in the early stages of drug development, used to computationally estimate the pharmacokinetic properties of a molecule. nih.gov This process helps to identify candidates with a higher probability of success in later clinical stages by weeding out compounds with poor ADME profiles, such as low absorption or high toxicity. nih.govljmu.ac.uk Various online tools and software packages, such as SwissADME and pkCSM, are widely used for these predictions. rsdjournal.orgbiointerfaceresearch.com

For benzamide derivatives, in silico studies typically evaluate the following parameters:

Absorption: Predictions focus on human intestinal absorption (HIA) and Caco-2 cell permeability. ljmu.ac.uk Many benzamide series are designed to have high predicted gastrointestinal absorption. eijppr.com

Distribution: Key predictions include blood-brain barrier (BBB) permeability and plasma protein binding. Whether a compound is predicted to cross the BBB is crucial for CNS-targeting drugs. eijppr.com

Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP3A4) is a key checkpoint, as inhibition can lead to adverse drug-drug interactions. eijppr.com

Excretion: While less commonly predicted with high accuracy, parameters related to clearance are sometimes estimated.

Toxicity: Predictions can include potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxic effects. ljmu.ac.ukrsdjournal.org

Table 2: Representative In Silico ADME Predictions for Benzamide-Type Compounds

| Property | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed after oral administration. eijppr.com |

| Blood-Brain Barrier (BBB) Permeant | No / Yes | Determines if the compound can enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | If not a substrate, the compound is less likely to be actively pumped out of cells, which can improve bioavailability. eijppr.com |

| CYP Isozyme Inhibition | Non-inhibitor of major isoforms | Low potential for metabolic drug-drug interactions. eijppr.com |

| Lipinski's Rule of Five | 0 Violations | Good "drug-likeness" and higher likelihood of being an orally bioavailable drug. mdpi.comrsdjournal.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. tjnpr.orgnih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels. vub.beredalyc.org For a compound like this compound, DFT calculations can reveal its optimized geometry, vibrational frequencies, and electronic properties, which are essential for understanding its chemical behavior. rjptonline.org

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. researchgate.net Red regions indicate areas of negative electrostatic potential (rich in electrons), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. This map is invaluable for predicting how a molecule will interact with other molecules, including biological receptors. nih.gov

Table 3: Key Quantum Chemical Parameters and Their Interpretation

| Parameter | Definition | Interpretation for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a stronger electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a stronger electron-accepting capability. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. epstem.net |

| MEP Map | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. nih.govresearchgate.net |

By performing these calculations on this compound, one could predict its most reactive sites, its stability, and how its electronic structure, influenced by the two chlorine atoms and the methyl group, might dictate its potential biological interactions. core.ac.ukresearchgate.net

Research Applications and Intermediate Roles

Role as an Intermediate in Organic Synthesis

The structure of 2,3-Dichloro-5-methylbenzamide makes it a valuable building block in organic synthesis. The presence of two chlorine atoms, a methyl group, and a primary amide functional group allows for a variety of chemical transformations, enabling its use as a scaffold to generate diverse and more complex molecular architectures.

As a precursor, this compound can undergo several types of reactions. The chlorine atoms can be targets for nucleophilic substitution or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The amide group itself can be hydrolyzed back to a carboxylic acid, reduced to an amine, or undergo further N-alkylation. The methyl group can also be functionalized, typically through oxidation to a carboxylic acid or halogenation. This multifunctionality allows chemists to build upon the core structure in a controlled, stepwise manner to access a wide range of more elaborate molecules. For instance, related dichlorobenzamides are used as starting materials in the synthesis of novel kinase inhibitors and other biologically active compounds. mdpi.com

The benzamide (B126) functional group is a common feature in many commercially successful pesticides. Likewise, chlorinated aromatic rings are prevalent in agrochemicals due to their ability to enhance biological activity and metabolic stability. The specific substitution pattern of this compound is analogous to that of key intermediates used in the production of modern insecticides and fungicides.

For example, the pesticide Zoxamide, a fungicide used to control blight on crops like potatoes, is a 3,5-dichloro-N-(...)-4-methylbenzamide derivative. nih.govchemodex.com Another critical agrochemical intermediate, 2-amino-3,5-dichloro-N-methylbenzamide, is essential for synthesizing bisamide insecticides like tetrachlorantraniliprole (B15296268). patsnap.com Although these compounds are isomers or analogues rather than direct derivatives of this compound, their commercial importance highlights the value of the dichlorinated methylbenzamide scaffold in agrochemical design. The use of these structures underscores their proven utility in creating molecules with potent biological effects against agricultural pests.

| Compound | Core Structure | Application/Role | Reference |

|---|---|---|---|

| This compound | A benzamide ring with chloro groups at positions 2 and 3, and a methyl group at position 5. | Potential synthetic building block. | N/A |

| Zoxamide | A benzamide ring with chloro groups at positions 3 and 5, and a methyl group at position 4. | Active ingredient in fungicides. | nih.govchemodex.com |

| 2-Amino-3,5-dichloro-N-methylbenzamide | A benzamide ring with an amino group at position 2, and chloro groups at positions 3 and 5. | Key intermediate for tetrachlorantraniliprole insecticide. | patsnap.com |

Development of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used as tools to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov They are crucial for validating new drug targets and understanding disease mechanisms. The design of a chemical probe requires a molecular scaffold that can be systematically modified to optimize potency and selectivity, and which includes a handle for attaching reporter groups (e.g., fluorophores, biotin).

While this compound is not itself a known chemical probe, its structure provides a viable starting point for the rational design of such tools. In a hypothetical design, the dichlorophenyl moiety could serve as the "recognition element" that binds to a specific site on a target protein. The amide group provides a convenient point for modification. It could be functionalized with a chemical linker, which would in turn be connected to a reporter group for detection and visualization. This modular approach allows for the synthesis of a library of probe candidates. The development of kinase inhibitors, for example, has often involved the elaboration of scaffolds containing substituted aromatic rings to achieve high potency and selectivity, which is a key characteristic of a high-quality chemical probe. mdpi.comnih.gov

| Probe Component | Function | Potential Origin from Scaffold |

|---|---|---|

| Target Recognition Moiety | Binds to the biological target of interest. | The 2,3-dichloro-5-methylphenyl group. |

| Linker | Connects the recognition moiety to the reporter group without interfering with binding. | An alkyl or polyethylene (B3416737) glycol (PEG) chain attached to the amide nitrogen. |

| Reporter Group | Enables detection and measurement (e.g., fluorescence, affinity capture). | A fluorophore (e.g., fluorescein) or an affinity tag (e.g., biotin) attached to the linker. |

Potential in Material Science Research (Theoretical or Exploratory)

In material science, the properties of molecular solids and polymers are dictated by the structure and intermolecular interactions of their constituent molecules. The features of this compound suggest it could be explored as a component in the design of new organic materials.

Theoretically, the amide group is a strong hydrogen bond donor and acceptor, capable of forming robust, directional interactions. These hydrogen bonds could guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks, a key principle in crystal engineering. Furthermore, the chlorinated benzene (B151609) ring can participate in π-π stacking and halogen bonding, providing additional forces to control the solid-state packing and, consequently, the material's properties. While exploratory, it is conceivable that this compound could serve as a monomer for the synthesis of novel polymers if appropriately functionalized. For example, related complex benzamides are being explored for their potential to create new polymers with unique thermal or mechanical characteristics. lookchem.com The incorporation of halogenated aromatic units is a known strategy for enhancing the thermal stability and flame-retardant properties of polymeric materials.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Structural Connectivity

A ¹H NMR spectrum for 2,3-Dichloro-5-methylbenzamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. This includes the protons of the methyl group, the aromatic protons on the benzene (B151609) ring, and the protons of the amide (-CONH₂) group. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) would reveal the connectivity between adjacent protons. For instance, the aromatic protons would likely appear as distinct signals due to their unique electronic environments, influenced by the adjacent chloro and methyl substituents. The amide protons often appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

A ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, distinct peaks would be expected for each of the eight unique carbon atoms: the methyl carbon, the six aromatic carbons (including those bonded to the chlorine atoms, the methyl group, and the amide group), and the carbonyl carbon of the amide. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegative chlorine atoms and the electron-donating methyl group. The carbonyl carbon typically appears far downfield in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise measurement allows for the calculation of its elemental formula (C₈H₇Cl₂NO). The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the spectrum, aiding in the confirmation of the compound's identity.

Fragmentation Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and can break apart into smaller, charged fragments. Analyzing the pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the amide group, the methyl group, or chlorine atoms, leading to specific fragment ions. The fragmentation pattern would help to distinguish it from other isomers by showing losses characteristic of the specific arrangement of substituents on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound reveals characteristic absorption bands that confirm its benzamide (B126) structure.

The primary amide group (-CONH₂) gives rise to several distinct peaks. The N-H stretching vibrations typically appear as a pair of bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a particularly strong and sharp absorption, expected to be in the range of 1680-1630 cm⁻¹. masterorganicchemistry.com For substituted benzamides, this peak can be found around 1660–1680 cm⁻¹. The C-N stretching vibration of the amide group also produces a characteristic band.

The aromatic ring system contributes to the spectrum with C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring, including the chloro and methyl groups, influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can provide further structural confirmation. The C-Cl stretching vibrations are also expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3400-3200 (two bands) | Medium-Strong |

| Amide | C=O Stretch | 1680-1630 | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1400 | Medium-Weak |

| Alkyl | C-H Stretch | <3000 | Medium |

| Haloalkane | C-Cl Stretch | 800-600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. ijnrd.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with its substituted benzene ring and the amide chromophore.

Molecules with unsaturated centers, such as the aromatic ring and the carbonyl group in this compound, undergo n → π* and π → π* transitions. bspublications.net The benzene ring is a strong chromophore, and its absorption bands are influenced by the attached substituents (Cl, CH₃, and CONH₂). These substituents can cause a shift in the absorption maximum (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption. du.edu.eg

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzene Ring | 200 - 280 |

| n → π | Carbonyl Group | 250 - 300 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In the crystal lattice of a benzamide, intermolecular hydrogen bonds are expected to play a significant role in the packing arrangement. The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of chains or more complex networks. researchgate.netmdpi.com For instance, in N-(2,6-dichlorophenyl)-3-methylbenzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. researchgate.net

The dihedral angle between the plane of the amide group and the plane of the benzene ring is a key conformational parameter. This angle is influenced by steric hindrance from the substituents on the ring. The chlorine atom at the ortho position (position 2) relative to the amide group in this compound would likely induce some torsion, causing the amide group to be twisted out of the plane of the benzene ring. Studies on related structures, such as N-(2,6-dichlorophenyl)benzamide, show significant dihedral angles between the aromatic rings, suggesting similar torsional strain.

A hypothetical crystal structure of this compound would likely exhibit the following features, which can be summarized in a table based on data from analogous structures:

| Structural Parameter | Expected Feature | Rationale from Analogous Structures |

| Molecular Conformation | Non-planar | Steric hindrance from the ortho-chloro substituent would likely cause a significant dihedral angle between the aromatic ring and the amide group. |

| Intermolecular Interactions | N—H···O Hydrogen Bonding | The primary amide group facilitates the formation of hydrogen-bonded chains or networks, a common feature in benzamide crystal structures. researchgate.netmdpi.com |

| Crystal Packing | Formation of molecular chains or sheets | Driven by the strong and directional hydrogen bonds. |

Thermal Stability and Degradation Studies

Thermogravimetric Analysis (TGA) for Decomposition Profiles

No specific Thermogravimetric Analysis (TGA) data for 2-amino-3,5-dichloro-N-methylbenzamide was found in the available research. TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on thermal stability and decomposition characteristics.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Release

Differential Scanning Calorimetry (DSC) was utilized to analyze the thermal decomposition process of ADMBA at various heating rates (0.5, 1.0, 2.0, 4.0, and 8.0 °C·min⁻¹). semanticscholar.org The analysis revealed a significant exothermic decomposition peak between 350-425°C. semanticscholar.org As the heating rate increased, the initial decomposition temperature (T₀) and the exothermic peak temperature (Tₚₑₐₖ) shifted to higher temperatures, indicating a thermal hysteresis effect. semanticscholar.org The average heat of decomposition was determined to be -852.41 J/g, signifying a substantial release of energy during the process. semanticscholar.org

Table 1: DSC Thermal Transition Data for ADMBA

| Parameter | Value |

|---|---|

| Decomposition Temperature Range | 350-425°C |

| Average Heat of Decomposition | -852.41 J/g |

Kinetic Analysis of Thermal Decomposition

The kinetic parameters of the thermal decomposition of ADMBA were investigated to understand the reaction mechanism and predict its stability.

The activation energy (Eₐ), which is the minimum energy required to initiate the decomposition reaction, was determined from the DSC data. semanticscholar.org The analysis showed that the activation energy for ADMBA is not constant but varies as the decomposition reaction progresses, ranging from 120 kJ/mol to 140 kJ/mol. semanticscholar.org

Table 2: Activation Energy of ADMBA Thermal Decomposition

| Parameter | Value Range |

|---|

The Friedman method, an isoconversional kinetic model, was applied in conjunction with kinetic analysis software (AKTS) to simulate the DSC data and analyze the reaction kinetics. semanticscholar.org This method allows for the calculation of activation energy as a function of the extent of conversion without assuming a specific reaction model. The use of this method provided the necessary kinetic data for predicting thermal stability parameters. semanticscholar.org

Prediction of Thermal Stability Parameters (e.g., TD24, SADT)

Based on the kinetic data obtained from DSC and analyzed using the Friedman method, key thermal stability parameters were predicted for ADMBA. semanticscholar.org The TD24, which is the temperature at which the time to maximum rate under adiabatic conditions is 24 hours, was calculated to be 254.3°C. semanticscholar.org The Self-Accelerating Decomposition Temperature (SADT), a critical parameter for the safe storage and transport of self-reactive substances, was predicted to be 221°C for a 50 kg package. semanticscholar.org

Table 3: Predicted Thermal Stability Parameters for ADMBA

| Parameter | Predicted Value |

|---|---|

| TD24 | 254.3°C |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-5-methylbenzamide, and how can purity be maximized during synthesis?

- Methodological Answer : A multi-step approach is typically employed, starting with halogenation of 5-methylbenzamide using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (60–80°C). Critical steps include inert atmosphere maintenance (N₂/Ar) to prevent side reactions and intermediate purification via recrystallization or column chromatography. Purity (>95%) can be validated via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., deshielded protons near electron-withdrawing Cl groups) and confirms methyl group presence (δ ~2.3 ppm).

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validates molecular ion [M⁺] at m/z 218 and fragmentation patterns (e.g., loss of Cl groups).

Cross-referencing with PubChem or crystallographic data (CCDC) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., solvent polarity, cell lines). To address this:

- Perform dose-response studies using standardized protocols (e.g., OECD guidelines).

- Use triplicate experiments with internal controls (e.g., reference inhibitors).

- Apply statistical validation (e.g., ANOVA with post-hoc tests) to confirm reproducibility. Cross-disciplinary collaboration (e.g., crystallographers and pharmacologists) can reconcile structural-activity discrepancies .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., C-2 vs. C-3 chlorine substitution tendencies).

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics.

- Docking Studies : Map steric and electronic interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Validate predictions with experimental kinetic data .

Q. How should researchers design experiments to elucidate the environmental degradation pathways of this compound under varying pH and UV exposure?

- Methodological Answer :

- Controlled Degradation Studies : Exclude light (control) vs. UV-C irradiation (254 nm) in buffered solutions (pH 3–10).

- Analytical Tools : Use HPLC-MS/MS to identify degradation products (e.g., dechlorinated intermediates or hydroxylated derivatives).

- Quantum Yield Calculations : Determine photodegradation efficiency via actinometry. Correlate results with computational predictions (e.g., TD-DFT for excited-state behavior) .

Data Analysis & Validation

Q. What strategies ensure robust statistical analysis of this compound’s toxicity data when comparing in vitro and in silico models?

- Methodological Answer :

- Triangulation : Combine in vitro cytotoxicity (e.g., MTT assays) with in silico predictions (e.g., ProTox-II).

- Bland-Altman Plots : Assess agreement between experimental and computational LD₅₀ values.

- Sensitivity Analysis : Vary input parameters (e.g., logP, pKa) in QSAR models to identify critical variables. Publish raw data in repositories like Zenodo for transparency .

Synthesis & Characterization Workflow Table

| Step | Process | Key Parameters | Validation Method |

|---|---|---|---|

| 1 | Halogenation | Temp: 60–80°C, Cl₂ gas flow rate: 0.5 L/min | TLC (Rf = 0.3 in hexane:EtOAc 7:3) |

| 2 | Purification | Column chromatography (SiO₂, eluent: CH₂Cl₂:MeOH 95:5) | HPLC purity >95% |

| 3 | Characterization | ¹H NMR (400 MHz, CDCl₃), EI-MS | CCDC deposition for crystallographic validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.